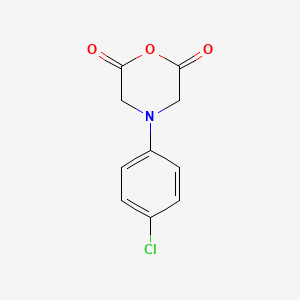

4-(4-Chlorophenyl)morpholine-2,6-dione

Description

Significance of Morpholine (B109124) Scaffolds in Organic Synthesis and Medicinal Chemistry

The morpholine ring is a six-membered heterocycle featuring both an amine and an ether functional group. This structure is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of bioactive molecules and approved drugs. nih.govresearchgate.net Its significance stems from several advantageous properties. The morpholine moiety can improve the pharmacokinetic profile of a drug molecule, enhancing properties like solubility, metabolic stability, and bioavailability. nih.govresearchgate.net The presence of the ether oxygen and the amine nitrogen allows for hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. researchgate.net

In organic synthesis, morpholine is a versatile and readily accessible building block. nih.gov It is often used to introduce an amine functionality and can be incorporated into more complex molecules through various synthetic methodologies. nih.govresearchgate.net Its derivatives are found in compounds developed for a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents, highlighting the scaffold's broad utility. researchgate.net

Overview of Dione (B5365651) Functionality in Heterocyclic Systems

The dione functionality, characterized by the presence of two carbonyl (C=O) groups within a ring system, imparts distinct chemical properties to heterocyclic compounds. These carbonyl groups act as hydrogen bond acceptors and can participate in various chemical reactions, making diones versatile intermediates in organic synthesis. Heterocyclic diones, such as those found in pyrrole-2,5-dione (maleimide) derivatives, are recognized for their biological activities. researchgate.net

The presence of two carbonyl groups influences the electron distribution within the ring, affecting its reactivity and potential interactions with biological macromolecules. For instance, morpholine-2,5-diones, which are analogues of cyclic dipeptides, have been explored for their biomedical applications, including their use as monomers for biodegradable polymers and in drug delivery systems.

Research Context of 4-(4-Chlorophenyl)morpholine-2,6-dione within Heterocyclic Chemistry

The compound this compound belongs to the class of N-substituted morpholine derivatives. The substitution at the nitrogen atom (position 4) with a 4-chlorophenyl group is a common strategy in medicinal chemistry to explore structure-activity relationships. The introduction of an aryl group, particularly one substituted with a halogen like chlorine, can significantly influence the molecule's lipophilicity, electronic properties, and steric profile. These modifications can, in turn, affect how the molecule interacts with biological targets. nih.gov

While specific research on this compound is not extensively documented in publicly available literature, the broader class of N-aryl morpholine derivatives has been a subject of investigation. nih.govnist.gov The combination of the established morpholine scaffold, the reactive dione functionality, and the specific 4-chlorophenyl substituent makes this compound a molecule of interest for potential applications in drug discovery and materials science. Its structure suggests it could serve as a valuable intermediate for synthesizing more complex molecules with potential biological activity.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)morpholine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-5-9(13)15-10(14)6-12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNBTNYQKIAOJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)CN1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Identity and Physicochemical Properties

The fundamental identity of 4-(4-Chlorophenyl)morpholine-2,6-dione is established by its chemical formula and unique identifiers. While extensive experimental data is limited, key properties can be sourced from chemical databases.

| Identifier/Property | Value | Source |

|---|---|---|

| CAS Number | 30042-49-0 | chemicalbook.com |

| Molecular Formula | C10H8ClNO3 | chemicalbook.comchemscene.com |

| Molecular Weight | 225.63 g/mol | chemicalbook.comchemscene.com |

Due to the limited availability of experimental data for this compound, computed properties for the structurally similar compound, 4-(4-Chlorophenyl)piperidine-2,6-dione, are provided below for context. It is important to note these values are for a related but different molecule.

| Property (for 4-(4-Chlorophenyl)piperidine-2,6-dione) | Value | Source |

|---|---|---|

| Molecular Weight | 223.65 g/mol | nih.gov |

| Topological Polar Surface Area | 46.2 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Synthesis of Morpholine 2,6 Dione Derivatives

Specific synthetic procedures for 4-(4-Chlorophenyl)morpholine-2,6-dione are not detailed in the available scientific literature. However, general methods for the synthesis of N-substituted morpholines and related heterocyclic compounds can provide insight into plausible synthetic routes.

One common approach for creating N-aryl morpholines involves the reaction of morpholine (B109124) with an appropriate aryl halide. For instance, the synthesis of 4-(4-Chlorophenyl)morpholine has been achieved by reacting morpholine with 1,4-dichlorobenzene (B42874) or 4-bromochlorobenzene in the presence of a copper catalyst and a base. chemicalbook.com

Another general strategy for synthesizing N-substituted morpholine derivatives involves the acylation of the morpholine nitrogen. For example, 4-(2-Chloroacetyl) morpholine can be prepared by reacting morpholine with chloroacetyl chloride. A plausible route to the target dione (B5365651) could involve the cyclization of a precursor molecule containing the N-(4-chlorophenyl) moiety.

Potential Research Applications

While direct applications of 4-(4-Chlorophenyl)morpholine-2,6-dione have not been reported, the structural motifs present in the molecule suggest potential areas of scientific interest. Morpholine (B109124) derivatives are widely investigated for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.com The incorporation of a 4-chlorophenyl group is a feature of many pharmacologically active compounds, and its presence in this molecule could confer interesting biological properties.

Furthermore, heterocyclic diones are valuable building blocks in organic synthesis. researchgate.net This compound could serve as a precursor for the development of novel, more complex heterocyclic systems for evaluation in medicinal chemistry or as functional organic materials.

Conclusion

Strategies for the Construction of the Morpholine-2,6-dione Ring System

The synthesis of the morpholine-2,6-dione ring is a key challenge that has been addressed through several innovative cyclization reactions. These methods are crucial for developing a range of N-substituted derivatives, including the target compound this compound.

Cyclization Reactions in Morpholine-2,6-dione Synthesis

Cyclization reactions are fundamental to forming the heterocyclic structure of morpholine-2,6-diones. These reactions involve the formation of both an amide and an ester bond within the same six-membered ring. Various approaches have been developed to achieve this transformation efficiently.

A prevalent method for synthesizing morpholine-2,5-diones involves the N-acylation of α-amino acid salts with α-haloacyl halides, followed by an intramolecular nucleophilic substitution to close the ring. researchgate.netacs.org This strategy begins with the acylation of an amino acid with a reagent like bromopropionyl bromide or chloroacetyl chloride under Schotten-Baumann reaction conditions to form N-(α-haloacyl)-α-amino acids in high yields. researchgate.net The subsequent heating of the salt of this intermediate, for instance, the sodium salt of N-(2-bromopropionyl)-glycine, induces cyclization to yield the morpholine-2,5-dione (B184730) ring. researchgate.net

A simplified, high-yield procedure has been developed and applied to a range of hydrophobic amino acids. acs.org This method demonstrates the versatility of using amino acids as foundational synthons for the morpholine-2,5-dione core. acs.org

Table 1: Synthesis of N-(Chloroacetyl)-Leucine (LeuCl) for Morpholine-2,6-dione Precursor

| Reactant | Molar Equivalent | Amount |

|---|---|---|

| Leucine (Leu) | 1 equiv | 9 g (68 mmol) |

| Sodium Carbonate (Na₂CO₃) | 1 equiv | 7.5 g (70 mmol) |

| Chloroacetyl chloride (ClACl) | 1 equiv | 8 g (70 mmol) |

| Tetrahydrofuran (THF) | - | 220 mL |

This table outlines the reactants and their quantities for the synthesis of an N-acylated amino acid, a key intermediate for ring-closure. The reaction is stirred for 5 hours at room temperature. acs.org

Intramolecular transesterification represents another key strategy for the formation of the morpholine-2,6-dione ring. A modern approach involves a Passerini-type reaction between an isocyano derivative of an amino acid and an aldehyde, which is then followed by an intramolecular esterification to yield the desired heterocyclic product. researchgate.net This method has been used to synthesize a variety of new morpholine-2,5-dione derivatives. researchgate.net The cyclization of N-(α-hydroxy acyl)-α-amino acid ethyl esters, often facilitated by an acidic catalyst, is another example of this type of ring closure. researchgate.net

The synthesis of cyclodidepsipeptides, which include the morpholine-2,6-dione structure, can be achieved through the cyclization of linear depsipeptides. One general approach involves the initial formation of an ester bond to create an O-(α-aminoacyl)-α-hydroxycarboxylic acid, followed by an intramolecular cyclization that forms the amide bond to complete the ring. This method is one of the two primary strategies for creating the cyclodidepsipeptide framework.

A multi-step process exemplifies this strategy where the sodium salt of an α-amino acid is first condensed with an α-hydroxy ester. researchgate.net This step yields an optically active N-(α-hydroxy acyl)-α-amino acid. researchgate.net This intermediate can then be directly subjected to cyclization, or it can be esterified first and then cyclized with an acidic catalyst to form the morpholine-2,6-dione. researchgate.net

A significant synthetic route involves the reaction of diglycolic anhydride (B1165640) (also known as 1,4-dioxane-2,6-dione) with imines. nih.gov This reaction, a type of Castagnoli-Cushman Reaction (CCR), produces 3,4-disubstituted 5-oxomorpholine-2-carboxylic acids. nih.gov These products can serve as precursors or be further transformed into other derivatives. nih.gov Imines are crucial reactants in this process and are typically formed from the condensation of primary amines with aldehydes or ketones. redalyc.orgresearchgate.net The reactivity of the imine group is central to this synthesis, acting as a nucleophile that attacks the anhydride. redalyc.org

Table 2: Example of Castagnoli-Cushman Reaction for Morpholine Ring Synthesis

| Anhydride | Imine | Product |

|---|---|---|

| Diglycolic anhydride | Various imines | 3,4-disubstituted 5-oxomorpholine-2-carboxylic acids |

This table illustrates the general reaction between diglycolic anhydride and imines to form a substituted morpholine core structure, which is a key step in building more complex molecules. nih.gov

Precursor Design and Selection for N-Substituted Morpholine-2,6-diones

The design and selection of appropriate precursors are critical for the synthesis of specifically substituted morpholine-2,6-diones like this compound. The synthesis of a diverse library of morpholine derivatives often relies on a common intermediate that can be modified in subsequent steps. For example, a common mesylate intermediate was synthesized in bulk from N-benzylethanolamine and then reacted with a wide array of reagents to produce a large library of substituted morpholines. nih.gov

Amino Acid-Derived Precursors

The synthesis of the morpholine-2,6-dione ring system can be conceptually derived from amino acid precursors. The core of this approach lies in the preparation of N-(4-chlorophenyl)iminodiacetic acid. This key intermediate can be synthesized through the reaction of 4-chloroaniline (B138754) with two equivalents of a haloacetic acid, such as bromoacetic acid or chloroacetic acid, under basic conditions. The subsequent dehydration of N-(4-chlorophenyl)iminodiacetic acid, typically using a strong dehydrating agent like acetic anhydride or by thermal means, leads to the formation of the desired this compound.

| Starting Material | Reagent | Intermediate | Product |

| 4-Chloroaniline | Bromoacetic acid | N-(4-chlorophenyl)iminodiacetic acid | This compound |

| 4-Chloroaniline | Chloroacetic acid | N-(4-chlorophenyl)iminodiacetic acid | This compound |

This method offers a straightforward route to the target compound, leveraging commercially available starting materials.

Application of N-FMOC-Iminodiacetic Acid in Synthesis

In solid-phase synthesis, protecting groups play a crucial role. The fluorenylmethyloxycarbonyl (FMOC) group is a common protecting group for amines. N-FMOC-iminodiacetic acid can be utilized as a precursor for the synthesis of morpholine-2,6-dione derivatives. The synthesis would involve the initial formation of the morpholine-2,6-dione ring from N-FMOC-iminodiacetic acid, followed by the deprotection of the FMOC group to yield the parent morpholine-2,6-dione. Subsequent N-arylation with a suitable 4-chlorophenylating agent would then furnish the final product, this compound. This approach allows for a modular synthesis, enabling the introduction of various aryl groups at the nitrogen atom.

Condensation of 4-Chlorobenzonitrile (B146240) with Aminoethanes

While less common for the synthesis of the dione structure, condensation reactions of nitriles can be employed in the formation of related morpholine structures. A hypothetical route could involve the reaction of 4-chlorobenzonitrile with a suitable aminoethane derivative. However, this approach is not a direct or typical method for the synthesis of this compound and would require significant modification and further reaction steps to install the carbonyl groups.

Advanced Synthetic Transformations for Functionalization

Beyond the initial synthesis of the core structure, advanced synthetic methods are employed to introduce further chemical diversity and to control the stereochemical and regiochemical outcomes of the reactions.

Introduction of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group can be introduced at various stages of the synthesis. The most direct method involves the N-arylation of a pre-formed morpholine-2,6-dione ring. This can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using 4-chloro-halobenzenes (e.g., 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene) as the aryl source. Alternatively, as described in section 2.1.2.1, the 4-chlorophenyl moiety can be incorporated from the outset by starting with 4-chloroaniline.

| Method | Aryl Source | Catalyst/Reagents |

| Buchwald-Hartwig Amination | 1-Bromo-4-chlorobenzene | Palladium catalyst, ligand, base |

| Nucleophilic Aromatic Substitution | 1-Fluoro-4-chlorobenzene | Base |

Functional Group Interconversions and Derivatization

The this compound molecule offers several sites for functional group interconversions. The carbonyl groups of the dione moiety can potentially undergo reactions such as reduction to the corresponding diol or conversion to thiones. The aromatic chlorophenyl ring can be subjected to various electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents. However, the directing effects of the morpholine-2,6-dione ring and the chloro substituent would need to be considered to predict the regioselectivity of such reactions.

Stereo- and Regioselective Synthesis Approaches

The synthesis of chiral, non-racemic derivatives of this compound can be achieved by employing stereoselective synthetic strategies. This can involve the use of chiral starting materials, such as enantiomerically pure amino acids, in the initial ring formation. Asymmetric catalysis can also be employed to introduce stereocenters in a controlled manner during the synthesis or functionalization of the morpholine ring. For instance, asymmetric hydrogenation of a corresponding unsaturated precursor could yield a chiral morpholine-2,6-dione.

Regioselective functionalization primarily concerns the selective modification of one of the two carbonyl groups or specific positions on the aromatic ring. This can be achieved by utilizing directing groups or by carefully controlling reaction conditions to favor substitution at a particular site.

| Approach | Description |

| Stereoselective Synthesis | |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials (e.g., amino acids). |

| Asymmetric Catalysis | Employment of chiral catalysts to induce stereoselectivity. |

| Regioselective Synthesis | |

| Directing Groups | Use of functional groups to direct reagents to a specific position. |

| Kinetic/Thermodynamic Control | Manipulation of reaction conditions to favor a specific regioisomer. |

Diastereomeric Synthesis and Separation

The diastereoselective synthesis of morpholine derivatives can be achieved through various strategies, including electrophile-induced ring closure. For instance, a method for the diastereoselective transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine has been reported. This conversion is accomplished via an electrophile-induced ring closure using bromine in dichloromethane. This protocol has been further evaluated for the synthesis of other derivatives, such as 4-arylmethyl- and 4-alkylmethyl-3,5-di(bromomethyl)morpholines, where the cyclization of the corresponding 2-(allyloxymethyl)aziridines into 3,5-di(bromomethyl)morpholines proceeded successfully for the N-neopentylmorpholine derivative. nih.gov In some cases, the desired 3,5-di(bromomethyl)morpholines were obtained in low yields. nih.gov

Another approach involves a photocatalytic, diastereoselective annulation strategy for the synthesis of substituted 2-aryl morpholines. This method utilizes a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity. nih.gov This strategy provides access to a variety of substitution patterns, including challenging tri- and tetra-substituted morpholines. nih.gov Mechanistic studies have indicated that the reaction proceeds through the formation of a radical cation intermediate. nih.gov

For the separation of diastereomers, chromatographic techniques are commonly employed. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of enantiomers and diastereomers. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) and amylose, have been successfully used for the separation of various chiral compounds, including 4-aminoflavane diastereomers. researchgate.net The efficiency of the separation is often influenced by the choice of mobile phase and the specific chiral stationary phase used. researchgate.net

Control of Configuration during Ring Closure

Controlling the configuration of stereocenters during the ring closure step is a critical aspect of the synthesis of chiral morpholine-2,6-diones. Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been investigated as a method for the synthesis of functionalized morpholines with a high degree of stereocontrol. rsc.org This atom-economic pathway allows for the synthesis of various N-protected 2,5- and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines, with high to excellent yields, diastereoselectivities, and enantioselectivities. rsc.org

A one-pot reaction for the diastereoselective synthesis of substituted morpholines has also been developed. This cascade reaction involves the ring opening of 2-tosyl-1,2-oxazetidine, which allows for the synthesis of 2- and 3-substituted morpholine congeners. nih.gov Furthermore, a diastereoselective synthesis of pyrrolopiperazine-2,6-diones has been achieved through a one-pot Ugi/nucleophilic substitution/N-acylation sequence, highlighting the potential of multicomponent reactions in constructing complex heterocyclic systems with controlled stereochemistry. researchgate.net

Optimization of Reaction Conditions and Yield for Morpholine-2,6-dione Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired morpholine-2,6-dione product. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.

For multicomponent reactions, such as the Biginelli condensation used to synthesize 3,4-dihydropyrimidin-2-ones, various solid acid catalysts have been evaluated. Among them, Indion-130, a cation exchange resin, was found to be highly efficient, recyclable, and environmentally benign, offering advantages in terms of reaction time, yield, and ease of workup. beilstein-journals.org The optimization of process parameters such as temperature, molar ratio of reagents, and catalyst loading is essential for developing a general and efficient synthetic protocol. beilstein-journals.org

In a study on the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one, the reaction was carried out by dissolving 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) and formaldehyde (B43269) in a mixture of ethanol (B145695) and DMF. The reaction mixture was warmed, and morpholine was added with constant stirring. The product was precipitated by pouring the mixture into crushed ice and was then recrystallized from absolute ethanol to give a yield of 72%. nih.gov

The table below summarizes the optimization of reaction conditions for a generic catalyzed synthesis, illustrating the effect of different catalysts and solvents on the product yield.

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Iodine (20) | Ethanol | 5 | 68 |

| 2 | Iodine (15) | Ethanol | 6 | 60 |

| 3 | Iodine (25) | Ethanol | 5 | 68 |

| 4 | Iodine (20) | Methanol | 6 | 65 |

| 5 | Iodine (20) | Acetonitrile | 8 | 55 |

| 6 | Iodine (20) | DMF | 10 | 40 |

| 7 | Piperidine (B6355638) (20) | Ethanol | 12 | 45 |

| 8 | Acetic acid (20) | Ethanol | 10 | 50 |

| 9 | p-TSA (20) | Ethanol | 8 | 58 |

| 10 | ZnCl₂ (20) | Ethanol | 12 | 42 |

| 11 | Et₃N (20) | Ethanol | 15 | 35 |

| 12 | None | Ethanol | 24 | No product |

This table is a representative example based on general optimization studies and does not correspond to the specific synthesis of this compound.

Synthesis of Isotopically Labeled Analogs, including Deuterated Derivatives

The synthesis of isotopically labeled compounds, particularly deuterated derivatives, is of significant interest in pharmaceutical research. Deuteration can alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile, such as an increased half-life and improved oral bioavailability. chemicalbook.com

A process for preparing 2,2,6,6-d₄-morpholine derivatives has been described in a patent. The synthesis involves the reaction of a compound of Formula (III) with a reducing agent to form a compound of Formula (II), which is then reacted with an acid to form the optionally substituted morpholine derivative of Formula (I) or a salt thereof. nih.gov

The potential advantages of deuterated pharmaceuticals include:

Improved metabolic profile: This may reduce or eliminate unwanted side effects or undesirable drug interactions. chemicalbook.com

Improved oral bioavailability: Deuteration can reduce presystemic metabolism in the digestive tract, allowing more of the unmetabolized drug to reach its target. chemicalbook.com

Increased half-life: Deuterated compounds can exhibit slower pharmacokinetics, extending their absorption and distribution in the body, which may decrease the required dosing frequency. chemicalbook.com

A range of deuterated synthetic intermediates are commercially available, which can facilitate the synthesis of more complex deuterated molecules. chemicalbook.com

Reactivity of the Dione Functionality at C2 and C6 Positions

The dione functionality, present as a cyclic imide, is the most reactive part of the molecule. Cyclic imides undergo nucleophilic attack at the carbonyl carbons. nih.gov The reaction of this compound with strong nucleophiles like organometallic reagents or amines would likely lead to ring-opening. For example, reaction with an amine could cleave the ester bond at C6-O1 to form an amide and a hydroxyethyl-amide derivative.

The protons on the carbons adjacent to the carbonyls (C3 and C5) possess some acidity and could potentially be removed by a strong base to form an enolate. However, the acidity of these protons in imides is significantly lower than in 1,3-diketones. The reactivity of the imide carbonyls has been exploited in intramolecular aza-Wittig reactions of N-(ω-azidoalkyl)imides, which proceed via nucleophilic attack of a phosphine (B1218219) at the carbonyl oxygen, demonstrating the electrophilic nature of the carbonyl carbons. rsc.org

N-Substitution Reactivity and Derivatization

In this compound, the nitrogen atom is already part of a tertiary amide and is substituted with an aryl group. Therefore, further substitution on the nitrogen is not possible. The chemistry of this position is centered on the properties and stability of the N-C(aryl) bond.

The N-arylation of heterocycles is a common synthetic transformation, often achieved through transition-metal-catalyzed methods like the Ullmann or Buchwald-Hartwig couplings. researchgate.netnih.gov The presence of the N-(4-chlorophenyl) bond in the target molecule implies a certain degree of stability. Cleavage of this bond would require reductive or oxidative conditions that are typically harsh and not selective. The electronic character of the N-(4-chlorophenyl) group significantly influences the reactivity of the entire molecule by withdrawing electron density from the heterocyclic ring.

Stereochemical Outcomes of Chemical Transformations

Stereochemistry is a critical aspect in the polymerization of chiral monomers, as it dictates the properties of the final polymer. For morpholine-2,5-diones derived from optically active α-amino acids, the stereochemistry of the polymerization process is of great interest. researchgate.net The choice of catalyst and reaction conditions can influence whether the stereocenter's configuration is retained, inverted, or racemized during polymerization.

However, as no successful polymerization of this compound has been reported, there is no experimental data on the stereochemical outcomes of its chemical transformations in this context. Any discussion of stereocontrol would be purely speculative. For a transformation to have a stereochemical outcome, the transformation must first occur. Given the established unreactivity of N-aryl morpholine derivatives towards ROP, the question of stereochemical control during such a reaction is moot. acs.orgnih.gov

Spectroscopic Analysis for Structural Elucidation

Comprehensive searches for spectroscopic data for this compound did not yield any specific experimental spectra or detailed analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

No publicly available ¹H or ¹³C NMR spectra for this compound were found. Consequently, it is not possible to provide a data table of chemical shifts or a detailed analysis of the proton and carbon environments within the molecule.

Infrared (IR) Spectroscopy

No specific experimental IR spectrum for this compound could be located in the searched literature and databases. As a result, a table of characteristic absorption bands for the functional groups present in the molecule cannot be compiled from experimental data.

Mass Spectrometry (MS and HRMS)

There is no available mass spectrometry or high-resolution mass spectrometry (HRMS) data for this compound in the public domain. Therefore, information regarding its molecular weight confirmation and fragmentation pattern cannot be presented.

X-ray Crystallography and Solid-State Structure Determination

A thorough search for crystallographic data from sources such as the Cambridge Structural Database (CSD) and other scientific publications yielded no results for this compound.

Molecular Conformation Determination (e.g., Chair, Boat, Half-Chair)

Without X-ray crystallography data, the definitive solid-state conformation of the morpholine-2,6-dione ring in this specific compound has not been experimentally determined. While morpholine rings typically adopt a chair conformation, this cannot be confirmed for the title compound without empirical evidence.

Analysis of Intermolecular Interactions in Crystal Lattices

As no crystal structure has been reported, an analysis of the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal lattice of this compound is not possible.

Elucidation of Hydrogen Bonding Networks

Without experimental crystal structure data, a definitive description of the hydrogen bonding networks in the solid state of this compound is not possible. In morpholine-containing compounds, the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors. However, the specific interactions, their geometry (distances and angles), and the resulting supramolecular architecture are unique to each compound's crystal packing.

Geometric Parameters and Bond Analysis

A detailed analysis of geometric parameters, such as bond lengths and angles, is contingent on crystallographic data. While general values for similar bonds in related structures can be referenced, the precise metrics for this compound are unknown. Consequently, the creation of accurate data tables for its bond lengths and angles is not feasible.

Conformational Isomerism and Dynamics of the Morpholine Ring

The morpholine ring is known to typically adopt a chair conformation. In substituted morpholines, the substituents can occupy either axial or equatorial positions, and the ring can undergo conformational inversion. The energetic barrier and the preferred conformation for this compound would be influenced by the steric and electronic properties of the 4-chlorophenyl group and the dione functionality. However, without specific spectroscopic or computational studies, any discussion on its conformational isomerism and dynamics would be speculative.

Further experimental research, primarily through single-crystal X-ray diffraction, or detailed theoretical studies, such as Density Functional Theory (DFT) calculations, would be necessary to provide the specific and accurate information required for a thorough structural and conformational analysis of this compound.

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its energy, electron distribution, and geometry.

Density Functional Theory (DFT) Studies of Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. DFT calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solution to the Schrödinger equation.

Geometry Optimization and Electronic Structure

Geometry optimization is a fundamental computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—its ground state structure. This process systematically alters the molecular geometry to find the configuration with the lowest possible energy.

For this compound, a DFT geometry optimization would predict key structural parameters. The morpholine-2,6-dione ring would likely adopt a distorted chair or boat conformation to minimize steric strain. The calculation would provide precise values for all bond lengths, bond angles, and dihedral angles. For instance, it would define the C-N, C=O, C-O, and C-Cl bond lengths and the torsion angle between the chlorophenyl ring and the morpholine-dione ring. This optimized structure is crucial as it serves as the basis for all other computational property predictions.

Illustrative Table of Optimized Geometric Parameters (Note: The following table is illustrative of the parameters that would be obtained from a DFT calculation; specific values are not available from published literature.)

| Parameter | Atoms Involved | Expected Value/Description |

|---|---|---|

| Bond Length | C=O | Typical double bond length, around 1.22 Å |

| Bond Length | C-N (ring) | Typical single bond length, around 1.38 Å |

| Bond Length | C-Cl | Typical single bond length, around 1.74 Å |

| Bond Angle | O=C-N | Approximately 120°, reflecting sp² hybridization |

| Dihedral Angle | C-C-N-C | Defines the twist between the phenyl and morpholine rings |

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. This calculation simulates the molecule's vibrational modes, where each mode corresponds to a specific type of bond stretching, bending, or twisting.

For this compound, this analysis would predict the frequencies of key functional groups. For example, the strong stretching vibrations of the two carbonyl (C=O) groups in the dione ring would be predicted, typically appearing in the 1700-1800 cm⁻¹ region of the IR spectrum. Other predictable vibrations include C-N stretching, C-O-C stretching of the morpholine ether linkage, and vibrations associated with the chlorophenyl ring, such as C-Cl stretching and C=C aromatic stretching. Comparing these calculated frequencies with experimental spectra helps to validate the computational model and assign spectral peaks.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For this compound, DFT calculations would provide the energies of the HOMO and LUMO and visualize their spatial distribution. The HOMO would likely be localized on the electron-rich chlorophenyl ring, while the LUMO might be distributed over the electron-withdrawing carbonyl groups of the dione ring.

Illustrative Table of FMO Properties (Note: The following table is illustrative; specific energy values are not available from published literature.)

| Parameter | Description | Expected Finding |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | A negative value, indicating the energy required to remove an electron. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | A less negative or positive value, indicating the energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | A positive value in eV, indicating molecular stability and reactivity. |

Reactivity Descriptors (Fukui Functions, NBO, QTAIM)

To further quantify reactivity, several descriptors derived from quantum chemical calculations are used.

Fukui Functions: These functions identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing changes in electron density, the Fukui function can pinpoint the most reactive sites, providing a more detailed picture than FMO analysis alone. For the target molecule, this could reveal whether the carbonyl carbons or specific atoms on the chlorophenyl ring are the primary sites for reaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between orbitals, which is interpreted as stabilizing hyperconjugative interactions. It provides insights into intramolecular charge transfer and the nature of chemical bonds. For this compound, NBO analysis could quantify the electron delocalization from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the carbonyl groups, stabilizing the dione system.

Aromaticity Analysis of the Ring System (e.g., HOMA)

Aromaticity is a key concept in chemistry related to stability and reactivity. While the morpholine-dione ring is non-aromatic, the chlorophenyl ring is aromatic. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based descriptor used to quantify the degree of aromaticity. It evaluates the deviation of bond lengths within a ring from an ideal, fully aromatic reference. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic system. For the chlorophenyl ring in the target molecule, the HOMA index would be expected to be close to 1, confirming its high degree of aromatic character.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the three-dimensional structure and dynamic behavior of molecules at an atomic level. For this compound, these methods elucidate its structural preferences, flexibility, and interactions, which are crucial for understanding its chemical reactivity and potential biological activity.

Conformational Energy Landscape Exploration

The exploration of the conformational energy landscape is essential for identifying the most stable three-dimensional arrangements (conformers) of a molecule. The structure of this compound is defined by two main components: the morpholine-2,6-dione ring and the 4-chlorophenyl substituent. The conformational flexibility arises from the puckering of the six-membered morpholine ring and the rotation around the single bond connecting the nitrogen atom of the morpholine ring to the phenyl ring.

The morpholine ring typically adopts a chair conformation to minimize steric strain. nih.gov Computational studies on similar morpholine-containing structures have shown that the chair form is the most energetically favorable. nih.gov Theoretical calculations, such as semi-empirical molecular orbital methods, can determine the precise geometry, including bond lengths and the dihedral angles between the rings. For instance, in a related compound, 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, the morpholine ring was found to adopt a chair conformation, and the dihedral angle between the morpholine and pyridazine (B1198779) rings was calculated to be significantly different in the gas phase compared to the crystal structure, highlighting the influence of the molecular environment. nih.gov

A thorough conformational analysis of this compound would involve systematically rotating the key bonds and calculating the potential energy of each resulting conformation. This process maps out the energy landscape, identifying low-energy conformers (energy minima) and the energy barriers for transitioning between them. Such an analysis would reveal the preferred orientation of the 4-chlorophenyl group relative to the morpholine-2,6-dione ring system.

Molecular Dynamics Simulations for Intramolecular Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the movements of atoms and molecules over time. mdpi.com An MD simulation of this compound would offer insights into its intramolecular flexibility and how it interacts with its surrounding environment, such as solvent molecules.

By solving Newton's equations of motion for the system, MD simulations can track the trajectory of each atom, revealing the flexibility of the morpholine ring and the rotational dynamics of the chlorophenyl group. eco-vector.com These simulations can validate the findings of conformational analysis by showing the stability of predicted low-energy conformers and the frequency of transitions between different states. Furthermore, MD simulations are instrumental in studying intermolecular interactions. By placing the molecule in a simulated environment (e.g., a box of water molecules), researchers can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions, which are critical for properties like solubility and binding affinity to biological targets. mdpi.com Studies on other morpholine derivatives have used MD simulations to confirm stable protein-ligand interactions over simulation periods of up to 100 nanoseconds. mdpi.com

Chemoinformatic Analysis and Chemical Space Exploration

Chemoinformatics applies computational methods to analyze chemical data, enabling the exploration of chemical space and the assessment of molecular properties. For this compound, these techniques help to classify the molecule, compare it to other known compounds, and predict its potential for further research.

Assessment of Molecular Diversity and Complexity

Molecular diversity and complexity are key concepts in drug discovery and materials science. The complexity of a molecule can be partially quantified by its fraction of sp³ hybridized carbons (Fsp³), which measures its three-dimensionality. frontiersin.org The structure of this compound, which combines a saturated heterocyclic sp³-rich morpholine ring with a planar sp²-hybridized chlorophenyl group, presents a unique structural profile.

Principal Component Analysis (PCA) for Chemical Space Mapping

Principal Component Analysis (PCA) is a statistical method used to simplify high-dimensional data by reducing it to a few "principal components" that capture the most significant variance. In cheminformatics, PCA is used to visualize the chemical space occupied by a set of molecules.

To map the chemical space of this compound, one would first calculate a range of molecular descriptors for this compound and a library of other relevant molecules. These descriptors, which quantify various aspects of molecular structure and properties, would then be subjected to PCA. The result is typically a 2D or 3D plot where each point represents a molecule. Compounds that are close together in the plot are structurally similar, while those far apart are dissimilar. This visualization allows researchers to see how this compound relates to other known compounds, assess the diversity of a chemical library containing it, and identify unique regions of chemical space.

Computational Evaluation of Molecular Descriptors Relevant to Research Potentials

Molecular descriptors are numerical values that encode information about a molecule's structure and physicochemical properties. They are crucial for quantitative structure-activity relationship (QSAR) studies and for assessing a compound's research potential. Key descriptors for this compound are detailed below.

sp³ Hybridization Fraction (Fsp³): This descriptor is the ratio of sp³ hybridized carbon atoms to the total carbon count. A higher Fsp³ is often associated with greater three-dimensionality and improved success in drug development programs. frontiersin.org For this molecule, with 4 sp³ carbons and 6 sp² carbons, the Fsp³ is 0.4.

Rotatable Bonds: This count indicates the molecule's conformational flexibility. The single bond between the phenyl ring and the morpholine nitrogen is the primary rotatable bond, influencing the molecule's ability to adopt different conformations.

Hydrogen Bond Donors/Acceptors: These counts are critical for predicting intermolecular interactions. The morpholine-2,6-dione moiety contains three oxygen atoms that can act as hydrogen bond acceptors. The molecule lacks conventional hydrogen bond donors. These features govern its interaction patterns with biological macromolecules and solvents.

The following table summarizes key computationally derived molecular descriptors for this compound and its structural analog, 4-(4-Chlorophenyl)piperidine-2,6-dione, for comparison. nih.gov

| Descriptor | This compound (Calculated/Theoretical) | 4-(4-Chlorophenyl)piperidine-2,6-dione (Reference Data) nih.gov | Significance |

| Molecular Formula | C₁₀H₈ClNO₃ | C₁₁H₁₀ClNO₂ | Basic molecular identity. |

| Molecular Weight | 225.63 g/mol | 223.65 g/mol | Affects diffusion and transport properties. |

| Hydrogen Bond Acceptors | 3 | 2 | Potential to form hydrogen bonds with biological targets. |

| Hydrogen Bond Donors | 0 | 1 | Influences binding interactions and solubility. |

| Rotatable Bonds | 1 | 1 | Indicates molecular flexibility. |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | 46.2 Ų | Correlates with membrane permeability. |

| **Fraction of sp³ Carbons (Fsp³) ** | 0.40 | 0.45 | Measure of molecular three-dimensionality and complexity. |

| LogP (Octanol-Water Partition Coefficient) | ~1.5-2.0 (Estimated) | 1.3 | Predicts lipophilicity and membrane permeability. |

Computational and Theoretical Investigations of this compound

The field of computational chemistry frequently employs these methods to assess the potential of novel molecules for drug development. Structure-based virtual screening, for instance, involves docking a library of compounds into the three-dimensional structure of a biological target to predict binding affinities and identify potential hits. Similarly, predictive ADMET studies use computational models to forecast the pharmacokinetic and toxicity profiles of a compound, which is a critical step in evaluating its drug-likeness.

While extensive research exists on various derivatives of morpholine and other compounds containing a 4-chlorophenyl group, the specific analyses requested for this compound have not been published. Scientific inquiry into this particular compound may be part of ongoing, unpublished research or may not have been undertaken.

Therefore, the following sections on "Structure-Based Virtual Screening Methodologies" and "Predictive ADMET Studies" cannot be populated with the detailed, specific research findings and data tables as requested, due to the absence of dedicated studies on this compound in the accessible scientific literature.

Biological Activity of 4 4 Chlorophenyl Morpholine 2,6 Dione and Its Derivatives in Vitro Studies

General Biological Activity Profiles of Morpholine-2,6-dione Scaffolds

The core structure of morpholine (B109124) and its dione (B5365651) derivatives serves as a versatile template for the development of compounds with a wide array of biological activities. Researchers have synthesized and evaluated numerous analogues, demonstrating the scaffold's potential across several therapeutic areas. These activities are intrinsically linked to the physicochemical properties conferred by the morpholine ring, such as improved solubility and the potential for specific interactions with biological targets. nih.gov The incorporation of the morpholine moiety into various molecular frameworks has been shown to enhance pharmacokinetic and pharmacodynamic properties. mdpi.com

Derivatives of the morpholine scaffold have shown notable antimicrobial effects against a range of pathogens.

Antibacterial Activity: Newly synthesized morpholine and piperidine (B6355638) derivatives have demonstrated pronounced activity against pathogenic bacteria, including Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. asianpubs.org A series of ruthenium-based agents modified with a morpholine moiety also exhibited robust bactericidal activity against S. aureus, with one of the most active complexes showing a minimum inhibitory concentration (MIC) of 0.78 μg/mL. nih.gov This complex was also found to inhibit the formation of S. aureus biofilms and eradicate mature biofilms. nih.gov Furthermore, spiro-hybrid compounds containing indoline-dione and quinoline (B57606) or pyrazole (B372694) moieties have been investigated, with some derivatives showing strong antimicrobial activity. nih.gov One specific morpholine-2,5-dione (B184730) derivative, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, was active against four of five tested bacterial strains, with the highest efficacy against Escherichia coli. researchgate.net

Antifungal Activity: The morpholine class of antifungals is known to act on two key enzymes in the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. nih.gov This dual-target mechanism may make it more difficult for pathogens to develop resistance. nih.gov Synthetic modifications of known morpholine antifungals have led to sila-analogues with potent activity against various human fungal pathogens like Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger. nih.gov Certain 2,6-disubstituted quinoline derivatives, including 6-amide and 6-urea derivatives, have shown fungicidal activity against Candida albicans with minimal fungicidal concentration (MFC) values below 15 µM. nih.gov Some of these compounds were also effective at eradicating C. albicans biofilms. nih.gov

| Compound Class | Target Organism | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| Morpholine-modified Ru-based agent (Ru(ii)-3) | Staphylococcus aureus | MIC | 0.78 μg/mL | nih.gov |

| 6-Amide Quinoline Derivative | Candida albicans | MFC | 6.25–12.5 µM | nih.gov |

| 6-Amide Quinoline Derivative | Candida glabrata | MFC | < 50 µM | nih.gov |

| 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione | Escherichia coli | Active | Not specified | researchgate.net |

The morpholine scaffold is a constituent of various compounds evaluated for their potential to inhibit the growth of cancer cells in vitro.

Studies have shown that morpholine-substituted tetrahydroquinoline derivatives can act as potent and selective mTOR inhibitors, a key protein in cancer cell growth and proliferation. mdpi.com One such compound demonstrated exceptional activity against A549 lung cancer cells with a half-maximal inhibitory concentration (IC50) of 0.033 µM. mdpi.com Another series of novel morpholine-acetamide derivatives was screened for anticancer potential against the ID8 ovarian cancer cell line; two compounds significantly inhibited cell proliferation with IC50 values of 9.40 µM and 11.2 µM, comparable to the standard drug cisplatin (B142131) (IC50 8.50 µM). nih.gov

Pyrimidine-morpholine hybrids have also been synthesized and evaluated for cytotoxic effects against SW480 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 5.12 µM to 117.04 µM. nih.gov The most potent of these compounds exhibited an IC50 of 5.10 µM against the SW480 cell line. nih.gov Furthermore, a series of 5,8-quinolinedione (B78156) derivatives featuring morpholin alkylamino side chains showed potent antiproliferative activity, with one isomer displaying IC50 values of 0.59 μM and 0.44 μM against DLD1 and HCT116 colon cancer cells, respectively. ekb.eg Certain 4-imidazolidinone derivatives have also shown modest anticancer cytotoxicity against various cancer cell lines. mdpi.com

| Compound Class/Derivative | Cancer Cell Line | Cell Line Type | Activity Metric | Observed Value (µM) | Reference |

|---|---|---|---|---|---|

| Morpholine-substituted tetrahydroquinoline (10e) | A549 | Lung Cancer | IC50 | 0.033 | mdpi.com |

| Morpholine-substituted tetrahydroquinoline (10h) | MCF-7 | Breast Cancer | IC50 | 0.087 | mdpi.com |

| Morpholine-acetamide derivative (1h) | ID8 | Ovarian Cancer | IC50 | 9.40 | nih.gov |

| Morpholine-acetamide derivative (1i) | ID8 | Ovarian Cancer | IC50 | 11.2 | nih.gov |

| Pyrimidine-morpholine hybrid (2g) | SW480 | Colon Cancer | IC50 | 5.10 | nih.gov |

| Pyrimidine-morpholine hybrid (2g) | MCF-7 | Breast Cancer | IC50 | 19.60 | nih.gov |

| 5,8-Quinolinedione derivative | DLD1 | Colon Cancer | IC50 | 0.59 | ekb.eg |

| 5,8-Quinolinedione derivative | HCT116 | Colon Cancer | IC50 | 0.44 | ekb.eg |

Derivatives incorporating a morpholine ring have been investigated for their potential to suppress seizures in preclinical models. A study focused on hybrid compounds combining imidazolidin-2,4-dione and morpholine rings aimed to develop broad-spectrum anticonvulsants. nih.gov One promising compound from this series, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (19), demonstrated significant activity in the maximal electroshock (MES) and 6 Hz seizure models, with median effective dose (ED50) values of 26.3 mg/kg (MES) and 11.1 mg/kg (6 Hz, 32 mA), respectively. nih.gov Another compound, 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione (23), also showed notable anticonvulsant efficacy. nih.gov Other research on pyrrolidine-2,5-dione derivatives has also identified compounds with anticonvulsant activity in MES and 6 Hz tests. nih.govmdpi.com

| Compound | Seizure Model | Activity Metric | Observed Value (mg/kg) | Reference |

|---|---|---|---|---|

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (19) | MES | ED50 | 26.3 | nih.gov |

| 6 Hz (32 mA) | ED50 | 11.1 | nih.gov | |

| 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione (23) | 6 Hz (32 mA) | Displayed slightly higher activity than levetiracetam | nih.gov |

The anti-inflammatory properties of morpholine-containing compounds have been assessed through in vitro assays, such as the inhibition of protein denaturation. A series of asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) bearing a morpholine Mannich base substituent were synthesized and evaluated. japsonline.comjapsonline.com The presence of the morpholine Mannich base was found to enhance the anti-inflammatory activity of the parent compounds. japsonline.com Two derivatives, in particular, exhibited potent activity with IC50 values of 25.3 µM and 26.3 µM, which were comparable to the standard drug diclofenac (B195802) sodium (IC50 = 20.3 µM). japsonline.com Another study on morpholine Mannich bases reported IC50 values for 2,6-dimethylmorpholine (B58159) and pyrrolidine (B122466) derivatives as 10.67 µM and 10.72 µM, respectively. researchgate.net Additionally, novel monocyclic β-lactam derivatives with a morpholine ring substituent were evaluated for their ability to inhibit human inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response. nih.gov Several of these compounds showed higher activity than the reference compound dexamethasone. nih.gov

| Compound Class | Assay | Activity Metric | Observed Value (µM) | Reference |

|---|---|---|---|---|

| AMACs with Morpholine Mannich Base | Protein Denaturation | IC50 | 25.3 | japsonline.com |

| 26.3 | japsonline.com | |||

| 2,6-dimethylmorpholine Mannich base derivative | 10.67 | researchgate.net | ||

| pyrrolidine Mannich base derivative | 10.72 | researchgate.net | ||

| Diclofenac Sodium (Standard) | Protein Denaturation | IC50 | 20.3 | japsonline.com |

Inhibition of enzymes like α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes. acs.org The morpholine scaffold has been incorporated into various compounds to explore this potential. Optically active derivatives of 1,4-morpholin-2,5-dione have shown inhibitory activities against α-glucosidases. nih.gov A series of benzimidazole (B57391) derivatives containing a morpholine moiety also showed remarkable α-glucosidase inhibitory potential. nih.gov It was noted that the addition of a morpholine group had a positive effect on the inhibitory properties. nih.gov A broad study of morpholine, piperazine (B1678402), and piperidine derivatives found that synthesized analogs exhibited significant inhibition of both α-glucosidase and α-amylase, with IC50 values ranging from 0.85 to 29.72 µM for α-glucosidase and 4.75 to 40.24 µM for α-amylase. nih.gov In a separate study, novel thiazolidine-2,4-dione or rhodanine (B49660) derivatives were evaluated, with the most active compound showing an IC50 value of 5.44 µM against α-glucosidase, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 µM). nih.gov

| Compound Class/Derivative | Enzyme Target | Activity Metric | Observed Value (µM) | Reference |

|---|---|---|---|---|

| Morpholine/Piperazine Analogs | α-Glucosidase | IC50 | 0.85 - 29.72 | nih.gov |

| Morpholine/Piperazine Analogs | α-Amylase | IC50 | 4.75 - 40.24 | nih.gov |

| Rhodanine derivative (6k) | α-Glucosidase | IC50 | 5.44 ± 0.13 | nih.gov |

| Acarbose (Standard) | 817.38 ± 6.27 | nih.gov |

Leishmaniasis is a parasitic disease for which new therapeutic options are needed. nih.gov Research into synthetic compounds has identified morpholine-containing structures as having potential activity against Leishmania parasites. A study investigating Schiff and Mannich bases containing a morpholine ring tested their effects against Leishmania infantum promastigotes. turkiyeparazitolderg.org The results showed that several of the synthesized compounds exhibited antileishmanial activity, with minimum inhibitory concentration (MIC) values determined after 72 hours of incubation. turkiyeparazitolderg.org Other studies have focused on quinoline derivatives, a class of compounds known to possess antimalarial and antileishmanial properties. nih.govnih.gov For instance, 2-substituted quinoline series have been a subject of research as a source of new antileishmanial drugs. nih.gov A novel quinoline derivative, 2-(2-methylquinolin-4-ylamino)-N-phenylacetamide, was found to be significantly more active than the standard drug sodium antimony gluconate in reducing parasite load in hamster models. researchgate.net Additionally, a series of 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for efficacy against visceral leishmaniasis, with one compound showing promising activity. rsc.org

| Compound Class | Target Organism | Activity Metric | Note | Reference |

|---|---|---|---|---|

| Schiff and Mannich bases (containing morpholine) | Leishmania infantum promastigotes | MIC | Several compounds showed activity after 72h. | turkiyeparazitolderg.org |

| 2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide | Leishmania (in vivo) | Parasite Load Reduction | More active than sodium antimony gluconate. | researchgate.net |

| 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative (5m) | Leishmania | Antileishmanial Efficacy | Exhibited promising activity. | rsc.org |

Antinociceptive Effects

Derivatives of 4-(4-chlorophenyl)morpholine-2,6-dione, particularly those with structurally analogous cores like pyrrolidine-2,5-dione, have demonstrated notable antinociceptive properties in preclinical studies. The pyrrolidine-2,5-dione ring is considered a key pharmacophore for compounds active in the central nervous system. nih.gov Research into new series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives has identified compounds with significant analgesic potential. mdpi.comnih.gov

In the formalin model of tonic pain, which has a neurogenic first phase and an inflammatory second phase, certain derivatives have shown significant activity. For instance, compound 19 (a 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivative) demonstrated significant analgesic effects in the second phase of the formalin test. At a dose of 30 mg/kg, it reduced the pain response duration by 55%, and at 60 mg/kg, the reduction was 74%. mdpi.com Similarly, other pyrrolidine-2,5-dione derivatives have shown prominent antinociceptive effects in both phases of the formalin test. mdpi.com

Furthermore, hybrid compounds combining the pyrrolidine-2,5-dione core with other moieties, such as a morpholinopropyl group, have been evaluated for both anticonvulsant and antinociceptive activities. nih.gov The most promising of these compounds were assessed in the hot plate and writhing tests, which are standard models for evaluating central and peripheral analgesic activity, respectively. nih.gov For example, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (Compound 4 in the cited study) was identified as a highly potent anticonvulsant and was subsequently evaluated for its antinociceptive effects. nih.gov

| Compound | Test Model | Dose | Observed Effect | Source |

|---|---|---|---|---|

| Compound 19 (3-(3-chlorophenyl)-1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) | Formalin Test (Phase 2) | 30 mg/kg | 55% reduction in pain response duration | mdpi.com |

| Compound 19 (3-(3-chlorophenyl)-1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) | Formalin Test (Phase 2) | 60 mg/kg | 74% reduction in pain response duration | mdpi.com |

| Compound 6 (3-(3-methylthiophen-2-yl)-1-(3-(4-phenylpiperazin-1-yl)propyl)pyrrolidine-2,5-dione hydrochloride) | Formalin Test (Phase 1) | 30 mg/kg | 61% reduction in licking response | mdpi.com |

| Compound 6 (3-(3-methylthiophen-2-yl)-1-(3-(4-phenylpiperazin-1-yl)propyl)pyrrolidine-2,5-dione hydrochloride) | Formalin Test (Phase 1) | 45 mg/kg | 80% reduction in licking response | mdpi.com |

Mechanisms of Biological Action at the Molecular Level (in vitro)

Enzyme Inhibition Studies (e.g., PI3K, Fibroblast Growth Factor Receptors (FGFRs))

The morpholine moiety is a recognized pharmacophore that is integral to the activity of many enzyme inhibitors. researchgate.netnih.govsci-hub.se Derivatives containing this scaffold have shown potent inhibitory activity against key enzymes in cellular signaling, such as Phosphoinositide 3-kinases (PI3Ks) and Fibroblast Growth Factor Receptors (FGFRs).

PI3K Inhibition: The morpholine ring is a key structural feature of the first synthetic PI3K inhibitor, LY294002. nih.gov Since then, numerous morpholine-containing derivatives have been developed as potent PI3K inhibitors. For example, ZSTK474 displays potent nanomolar inhibition across all Class I PI3K isoforms. nih.gov A thieno[3,2-d]pyrimidine (B1254671) derivative featuring a morpholino group, 15e , was identified as a highly potent and selective inhibitor of the p110α isoform of PI3K, with an IC₅₀ value of 2.0 nM. researchgate.net Studies on arylmorpholine scaffolds have led to the identification of compounds that potently inhibit distinct subsets of PI3K isoforms, including the first selective inhibitor of p110β/p110δ. ucsf.edu

| Compound | Target Isoform | IC₅₀ (nM) | Source |

|---|---|---|---|

| ZSTK474 | PI3Kα | 5.0 | nih.gov |

| ZSTK474 | PI3Kδ | 3.9 | nih.gov |

| Compound 15e (thieno[3,2-d]pyrimidine derivative) | PI3K p110α | 2.0 | researchgate.net |

| GDC-0941 | PI3Kα | 3 | nih.gov |

| GDC-0941 | PI3Kβ | 33 | nih.gov |

| GDC-0941 | PI3Kδ | 3 | nih.gov |

| BYL719 | PI3Kα | 5 | nih.gov |

FGFR Inhibition: The dysregulation of FGFR signaling is implicated in a variety of cancers, making FGFRs a critical target for therapeutic inhibitors. nih.gov Derivatives based on an oxindole (B195798) core, some incorporating a morpholine group, have been designed as FGFR inhibitors. nih.gov Biochemical assays have shown that these compounds can exhibit potent and selective inhibition against different FGFR isoforms. For example, compound A1 showed an IC₅₀ of 19.82 nM against FGFR1 and 5.95 nM against FGFR2, while compound A5 was highly potent against FGFR3 with an IC₅₀ of 6.50 nM. nih.gov Another novel inhibitor, ARQ 087, exhibited IC₅₀ values of 4.5 nM for FGFR1 and FGFR3, and 1.8 nM for FGFR2. nih.gov

| Compound | Target Isoform | IC₅₀ (nM) | Source |

|---|---|---|---|

| Compound A1 (indolin-2-one derivative) | FGFR1 | 19.82 | nih.gov |

| Compound A1 (indolin-2-one derivative) | FGFR2 | 5.95 | nih.gov |

| Compound A5 (indolin-2-one derivative with morpholine) | FGFR3 | 6.50 | nih.gov |

| Compound A13 (indolin-2-one derivative) | FGFR1 | 6.99 | nih.gov |

| ARQ 087 | FGFR1 | 4.5 | nih.gov |

| ARQ 087 | FGFR2 | 1.8 | nih.gov |

| ARQ 087 | FGFR3 | 4.5 | nih.gov |

Modulation of Cellular Pathways (e.g., mitochondrial apoptotic pathways)

The induction of apoptosis is a key mechanism for many therapeutic agents. The mitochondrial (or intrinsic) pathway of apoptosis is critically regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). nih.govnih.gov The ratio of Bax to Bcl-2 is a crucial determinant of a cell's susceptibility to apoptosis; an increase in this ratio promotes the release of pro-apoptotic factors from the mitochondria, leading to caspase activation and cell death. nih.govciteab.com

Studies on cytotoxic natural products and their derivatives have shown that these compounds can trigger the mitochondrial pathway. For instance, derivatives of Justicidin B were found to increase the Bax/Bcl-2 ratio by enhancing the expression of Bax. nih.govresearchgate.net In some cases, this was accompanied by a marked reduction in the anti-apoptotic Bcl-2 protein, further shifting the balance in favor of apoptosis. nih.gov This modulation of Bcl-2 family proteins demonstrates the involvement of the intrinsic pathway in the apoptotic process induced by these compounds. nih.govresearchgate.net This mechanism, observed in structurally related heterocyclic compounds, suggests a potential mode of action for this compound derivatives.

Receptor Binding and Ligand-Target Interactions (in silico and in vitro)

Understanding the interaction between a ligand and its target receptor is fundamental to drug design. Both in silico molecular docking and in vitro binding assays are powerful tools for elucidating these interactions.

In silico studies have been used to predict the binding affinity and interaction patterns of compounds containing the chlorophenyl moiety with various receptors. In one study, a novel compound, 3a-(4-chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one, was evaluated as a ligand for the µ-opioid receptor. mdpi.com Docking calculations showed that its binding energy was comparable to that of known opioids like morphine and fentanyl, suggesting a strong potential for interaction. mdpi.com Another molecular docking study investigated a novel kappa-opioid receptor (KOR) antagonist that also contains a chlorophenyl moiety. The study revealed distinct interaction patterns between the chlorophenyl group and subpockets within the KOR, MOR (mu-opioid receptor), and DOR (delta-opioid receptor), which correlated with the experimentally determined binding affinities. mdpi.com Similarly, docking of a tetrahydroquinoline-dione derivative against TRPA1 and TRPV1 ion channels predicted strong binding affinities. researchgate.net

| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| 3a-(4-Chlorophenyl)-...-quinazolin-5(3H)-one | µ-Opioid Receptor | -9.6 | mdpi.com |

| Morphine | µ-Opioid Receptor | -9.1 | mdpi.com |

| Fentanyl | µ-Opioid Receptor | -9.8 | mdpi.com |

| Buprenorphine | µ-Opioid Receptor | -9.10 | nrfhh.com |

| (4R, 7R)-HSV-DKH-0450 | TRPA1 Ion Channel | -8.4 | researchgate.net |

In vitro binding assays provide experimental validation for these computational predictions. Mitragynine pseudoindoxyl, a natural product derivative, showed high binding affinity for both MOR and DOR with Kᵢ values of 0.8 nM and 3 nM, respectively. nih.gov Such studies are crucial for confirming receptor engagement and determining the selectivity profile of new chemical entities.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Influence of Substituents on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into drug candidates by identifying how specific structural features influence biological activity. sci-hub.senih.gov For morpholine-containing derivatives, SAR studies have provided deep insights into enhancing potency and modulating selectivity. nih.govnih.gov

The morpholine ring itself is often considered a "privileged structure" because it can improve pharmacokinetic properties and enhance potency through favorable interactions with biological targets. nih.govnih.gov SAR studies on PI3K inhibitors have shown that substitution of the morpholine group can have a significant impact on isoform selectivity. For instance, replacing a morpholine in the inhibitor ZSTK474 with piperazine led to a 36-fold reduction in PI3Kα and PI3Kδ inhibition, highlighting the sensitivity of this region to the presence of the morpholine oxygen. nih.gov

In a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group, SAR analysis revealed that both the length of the methylene (B1212753) linker between the quinoline and morpholine moieties and the substitution pattern on the 4-N-phenyl ring were critical for cholinesterase inhibitory potency. mdpi.com Derivatives with a shorter, two-methylene linker generally showed better inhibition of both AChE and BChE compared to those with longer linkers. mdpi.com This indicates that the spatial arrangement and flexibility of the molecule are key determinants of its biological activity. These principles, derived from diverse classes of morpholine-containing compounds, provide a rational framework for the design of novel this compound derivatives with improved potency and selectivity.

Role of the 4-Chlorophenyl Moiety on Activity and Binding

The 4-chlorophenyl group is a common substituent in medicinal chemistry, often incorporated to enhance the biological activity of a parent compound. Its presence can influence a molecule's potency and binding affinity through several mechanisms. The chlorine atom, being electronegative, can alter the electronic distribution of the phenyl ring, affecting interactions with target proteins. Furthermore, the lipophilic nature of the chlorophenyl group can facilitate passage through cellular membranes and enhance hydrophobic interactions within the binding pockets of enzymes or receptors.

In structure-activity relationship (SAR) studies of various bioactive scaffolds, the substitution pattern on the phenyl ring is a critical determinant of activity. The para-chloro substitution, as seen in this compound, is frequently found to be optimal for potency. For example, in series of kinase inhibitors, the 4-chlorophenyl moiety often occupies a specific hydrophobic pocket in the ATP-binding site, forming favorable van der Waals interactions. The position and nature of the halogen can be crucial; studies on different classes of compounds have shown that moving the chlorine to the meta or ortho position, or replacing it with other halogens like fluorine or bromine, can lead to a significant decrease or increase in activity, highlighting the precise structural requirements for optimal target engagement.

Effect of Ring System Modifications and Dione Functionality

The morpholine ring is considered a "privileged scaffold" in drug discovery due to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability. nih.govmdpi.comnih.govnih.gov The morpholine nucleus is a versatile synthetic building block found in numerous approved drugs, where it can serve as a key interacting element, a rigid scaffold to orient other functional groups, or a modulator of pharmacokinetic properties. nih.govnih.gove3s-conferences.orgacs.org

Modifications to the morpholine-2,6-dione ring system would be expected to have a profound impact on biological activity. Altering the core heterocyclic structure, for instance, by replacing the oxygen atom with sulfur (to form a thiomorpholine) or another heteroatom, would change the ring's geometry, polarity, and hydrogen bonding capacity. jchemrev.comresearchgate.net Such changes often lead to altered binding affinities and target selectivity. jchemrev.comresearchgate.net

The dione functionality, represented by the two carbonyl groups at positions 2 and 6, is also critical. These carbonyls can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in a protein's active site. Removal or modification of one or both of these carbonyl groups would eliminate these potential interactions, likely diminishing or abolishing the compound's biological activity. SAR studies on other heterocyclic diones have consistently shown that the dione moiety is essential for their mechanism of action. e3s-conferences.org

In Vitro Screening Methodologies and Assays

Cell-Based Assays for Antiproliferative Activity (e.g., cytotoxicity against human carcinoma cell lines)

To evaluate the potential of compounds like this compound as anticancer agents, their antiproliferative and cytotoxic effects are assessed against a panel of human carcinoma cell lines. opentrons.com These assays measure the ability of a compound to inhibit cell growth or to induce cell death. opentrons.com

A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. atcc.org This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. nih.govspringernature.com The amount of formazan produced is proportional to the number of viable cells. nih.gov Cells are seeded in 96-well plates, treated with serial dilutions of the test compound, and incubated for a set period (e.g., 48 or 72 hours). atcc.orgresearchgate.net After incubation, MTT solution is added, followed by a solubilizing agent (like DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals. researchgate.net The absorbance is then measured with a spectrophotometer, typically at 570 nm. atcc.org The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. mdpi.com

Other common assays include the sulforhodamine B (SRB) assay, which measures cellular protein content, and the crystal violet assay, which stains the DNA of adherent cells. Flow cytometry can also be used to provide more detailed information on cell death mechanisms, such as apoptosis or necrosis. protocols.io

Table 1: Illustrative Antiproliferative Activity of Hypothetical Morpholine-2,6-dione Derivatives

This table presents hypothetical data to illustrate the results typically obtained from cell-based cytotoxicity assays against various human cancer cell lines.

| Compound ID | R-Group | Cell Line | IC50 (µM) |

| CPM-01 | 4-Chlorophenyl | MCF-7 (Breast) | 5.2 |

| CPM-01 | 4-Chlorophenyl | HCT116 (Colon) | 8.9 |

| CPM-01 | 4-Chlorophenyl | A549 (Lung) | 12.5 |

| CPM-02 | 4-Fluorophenyl | MCF-7 (Breast) | 7.8 |

| CPM-03 | 4-Methoxyphenyl | MCF-7 (Breast) | 25.1 |

| CPM-04 | Phenyl | MCF-7 (Breast) | 30.4 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in drug discovery to determine if a compound can modulate the activity of a specific enzyme target. biobide.com These assays are crucial for elucidating the mechanism of action and for optimizing the potency and selectivity of lead compounds. biobide.comnih.gov The morpholine scaffold is known to be a key component in inhibitors of various enzymes, particularly protein kinases. e3s-conferences.orgijprems.comresearchgate.net